2,4-Difluoro-3-trifluoromethylanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoro-4-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-14-5-3-2-4(9)6(7(5)10)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXZIOYTPHIXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 2,4 Difluoro 3 Trifluoromethylanisole
Elucidation of Reaction Pathways and Key Intermediates
The reactivity of 2,4-Difluoro-3-trifluoromethylanisole is governed by the complex interplay of its substituents: two fluorine atoms, a trifluoromethyl group, and a methoxy (B1213986) group. These groups enable reactions to proceed through radical, carbene, or ionic intermediates, depending on the reaction conditions.
Reactions involving the trifluoromethyl (CF3) group on aromatic rings can proceed through radical pathways, particularly under reductive conditions. The trifluoromethylaromatic motif, while generally unreactive, can be activated via a single-electron transfer to form a radical anion. nih.gov This intermediate can then fragment by eliminating a fluoride (B91410) anion to generate a difluorobenzylic radical. nih.gov In the case of this compound, the presence of two additional strongly electron-withdrawing fluorine atoms on the aromatic ring would facilitate the initial electron transfer event, making the formation of the radical anion more favorable.
The study of radical reactions on polyfluoroaromatic compounds has shown that the initial attack of a radical species on the ring leads to the formation of intermediate polyfluorinated cyclohexadienyl radicals, also known as radical σ-complexes. fluorine1.ru The fate of these intermediates, such as dimerization or isomerization, is a key aspect of the reaction mechanism. fluorine1.ru For instance, in reactions of hexafluorobenzene, the intermediate radical σ-complexes can undergo defluorination in the presence of effective defluorinating agents like copper halides. fluorine1.ru
The trifluoromethyl group can serve as a precursor for the generation of difluorocarbene (:CF2), a highly reactive intermediate. rsc.org One proposed mechanism involves the formation of a trifluoromethylcopper (B1248711) species, which can decompose to yield cuprous fluoride and difluorocarbene. rsc.org This difluorocarbene can then participate in various transformations, such as reacting with another molecule of trifluoromethylcopper to form a pentafluoroethylcopper (B14617327) species. rsc.org
Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring of this compound is rendered significantly electron-deficient by the potent electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group. This electron deficiency makes the compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.gov In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group. nih.gov
For this molecule, the fluorine atoms at the C2 and C4 positions are potential leaving groups. The rate and regioselectivity of nucleophilic attack are enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the CF3 group at C3 strongly activates the fluorine atoms at C2 and C4 for nucleophilic displacement. This makes these positions susceptible to attack by various nucleophiles, a common reaction pathway for polyhalogenated aromatic compounds. nih.govvanderbilt.edu
Electrophilic Aromatic Substitution (SEAr)
The trifluoromethyl group and the fluorine atoms are strongly deactivating toward electrophilic attack due to their powerful electron-withdrawing inductive effects. vaia.comlibretexts.org Conversely, the methoxy group is a strongly activating substituent that directs incoming electrophiles to the ortho and para positions via its electron-donating resonance effect. csbsju.edureddit.com In this competitive scenario, the potent activating and directing effect of the methoxy group is expected to dominate. The CF3 group is a meta-director, while the fluorine atoms and the methoxy group are ortho, para-directors. vaia.comstackexchange.com The most probable site for electrophilic attack would be the C5 position, which is ortho to the methoxy group at C1 and meta to the fluorine at C4 and the CF3 group at C3, representing the most activated and sterically accessible position.
Role of Electronic and Steric Effects on Reactivity and Selectivity
The chemical behavior of this compound is dictated by the combination of electronic (inductive and resonance) and steric effects imparted by its substituents.
The reactivity of the aromatic ring is modulated by the balance between inductive and resonance effects. The inductive effect (-I) is the transmission of charge through sigma bonds due to differences in electronegativity, while the resonance effect (+M/-M) involves the donation or withdrawal of electrons through the π-system. libretexts.org
Trifluoromethyl (CF3): This group is a powerful electron-withdrawer almost exclusively through the inductive effect (-I), caused by the three highly electronegative fluorine atoms. vaia.comresearchgate.net It has a very weak deactivating resonance effect (sometimes described as negative hyperconjugation). viu.ca Consequently, the CF3 group is strongly deactivating and a meta-director in electrophilic aromatic substitution. vaia.comlibretexts.org
Methoxy (OCH3): The oxygen atom is more electronegative than carbon, leading to a moderate electron-withdrawing inductive effect (-I). viu.ca However, this is vastly overshadowed by its very strong electron-donating resonance effect (+M) from the oxygen lone pairs. reddit.com The net result is that the methoxy group is a strong activator and an ortho, para-director.
The combined influence of these groups on this compound results in a highly polarized aromatic ring with specific sites that are either activated or deactivated towards different types of chemical attack.
| Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σm) | Hammett Constant (σp) | Overall Effect on SEAr | Directing Effect (SEAr) |
|---|---|---|---|---|---|---|
| -F | Strongly Withdrawing (-I) | Moderately Donating (+M) | +0.34 | +0.06 | Deactivating | ortho, para |
| -CF3 | Strongly Withdrawing (-I) | Weakly Withdrawing (-M) | +0.43 | +0.54 | Strongly Deactivating | meta |
| -OCH3 | Moderately Withdrawing (-I) | Strongly Donating (+M) | +0.12 | -0.27 | Strongly Activating | ortho, para |
Data for Hammett constants are representative values and can vary slightly depending on the source.
The conformation of a molecule can significantly influence its reactivity by affecting steric accessibility and the alignment of orbitals. slideshare.netspcmc.ac.in For this compound, the primary conformational considerations involve the orientation of the methoxy and trifluoromethyl groups relative to the benzene (B151609) ring.
Significant steric hindrance is expected between the bulky trifluoromethyl group at the C3 position and the adjacent substituents, namely the methoxy group at C1 and the fluorine atom at C2. This steric repulsion will likely restrict the free rotation of both the -OCH3 and -CF3 groups. The methoxy group may be forced out of the plane of the aromatic ring to minimize van der Waals repulsion with the CF3 group. This non-planar conformation could reduce the orbital overlap required for its resonance effect, thereby diminishing its activating capability to some extent.
Furthermore, the preferred conformation will impact the accessibility of the reactive sites on the ring. spcmc.ac.in For example, a particular orientation of the methoxy and trifluoromethyl groups might sterically shield the adjacent C5 hydrogen atom or the C2 and C4 fluorine atoms, thus retarding reactions that require attack at these positions. The specific reaction outcome can, therefore, be a product of not just electronic factors but also the sterically most favorable pathway for reagent approach. slideshare.net
Solvent Effects and Reaction Medium Influence
The solvent environment is a critical factor in determining the rate and outcome of reactions involving fluorinated aromatic compounds like this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions. The choice of solvent can influence reactant solubility, stabilize or destabilize transition states, and in some cases, directly participate in the reaction mechanism.
The influence of the reaction medium is often dissected by considering solvent parameters such as polarity/polarizability, hydrogen bond donating (HBD) ability, and hydrogen bond accepting (HBA) ability. For SNAr reactions, which proceed through a negatively charged intermediate (a Meisenheimer complex), polar aprotic solvents are generally favored. These solvents can effectively solvate the cationic counter-ion without strongly interacting with the nucleophile, thus preserving its reactivity.
In studies of similar reactions, such as the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine, the reaction rate is significantly enhanced in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) compared to nonpolar solvents like toluene. This is attributed to the stabilization of the polar, zwitterionic intermediate. Conversely, protic solvents like methanol (B129727) can decrease the reaction rate by forming strong hydrogen bonds with the nucleophile, thereby reducing its nucleophilicity.
A hypothetical study on the aminolysis of this compound might yield the data presented in the interactive table below, illustrating the expected trend of increasing reaction rate with solvent polarity for a polar, stepwise mechanism.
| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate Constant (k_rel) |
| Toluene | 2.4 | 1 |
| Tetrahydrofuran (THF) | 7.6 | 58 |
| Acetone | 21 | 250 |
| Acetonitrile | 38 | 1,200 |
| Dimethyl Sulfoxide (DMSO) | 47 | 5,500 |
This data is illustrative and based on trends observed for analogous SNAr reactions.
Computational and Spectroscopic Approaches to Mechanistic Elucidation
Density Functional Theory (DFT) Studies of Transition States and Intermediates
Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms, providing insights into the geometries and energies of reactants, transition states, and intermediates that are often difficult to characterize experimentally. For reactions involving this compound, DFT calculations could be employed to map the potential energy surface of a given transformation, such as nucleophilic substitution at one of the fluorine-bearing carbons.
DFT studies on related nitro- and trifluoromethyl-substituted aromatics have successfully elucidated the stepwise nature of SNAr reactions. Such calculations typically involve locating the transition state for the nucleophilic attack and the subsequent departure of the leaving group. The calculated activation energies can then be correlated with experimental reaction rates. For this compound, DFT could predict the regioselectivity of nucleophilic attack (i.e., whether the C2-F or C4-F bond is more susceptible to cleavage) by comparing the activation barriers for the two possible pathways. The electron-withdrawing trifluoromethyl group at the C3 position would be expected to activate both adjacent fluorine atoms towards substitution, and DFT could quantify this effect.
A representative DFT study might involve calculating the free energy profile for the reaction. The results could be summarized in a table like the one below.
| Species | Method/Basis Set | Relative Free Energy (kcal/mol) |
| Reactants | B3LYP/6-311+G(d,p) | 0.0 |
| Transition State 1 (TS1) | B3LYP/6-311+G(d,p) | +18.5 |
| Meisenheimer Intermediate | B3LYP/6-311+G(d,p) | +5.2 |
| Transition State 2 (TS2) | B3LYP/6-311+G(d,p) | +12.7 |
| Products | B3LYP/6-311+G(d,p) | -10.3 |
This data is hypothetical and serves to illustrate the type of information obtained from DFT studies.
Advanced NMR Techniques for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for monitoring the progress of chemical reactions in real-time, providing structural information on reactants, intermediates, and products. For reactions involving this compound, both ¹H and ¹⁹F NMR would be particularly informative.
¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms. As a reaction proceeds, for instance in a substitution reaction where a fluorine atom is replaced, the disappearance of the signal corresponding to that fluorine and the appearance of a new signal for the fluoride ion or the fluorine in the product can be monitored quantitatively. The signals for the remaining fluorine atom and the trifluoromethyl group would also likely experience a shift, providing further evidence for the transformation.
In-situ NMR monitoring allows for the determination of reaction kinetics by measuring the concentration of species over time. For example, a series of ¹⁹F NMR spectra could be acquired at set time intervals. By integrating the signals corresponding to the starting material and the product, a concentration profile can be constructed, from which the reaction rate constant can be derived. This technique is non-invasive and provides a detailed picture of the reaction as it occurs in the solution phase.
Mass Spectrometry in Identifying Transient Species
Mass spectrometry (MS) is a powerful analytical technique for identifying reaction components by measuring their mass-to-charge ratio. While typically used for stable product characterization, specialized techniques like electrospray ionization (ESI-MS) can be used to detect and characterize charged intermediates in solution, including transient species like the Meisenheimer complexes formed during SNAr reactions.
In a hypothetical reaction of this compound with a nucleophile (e.g., methoxide), ESI-MS could be used to directly observe the negatively charged Meisenheimer intermediate. By carefully controlling the reaction conditions and the parameters of the mass spectrometer, this transient species can be transferred from the solution phase to the gas phase and detected. The measured mass-to-charge ratio would provide direct evidence for the formation of this key intermediate, confirming a stepwise reaction mechanism.
Further fragmentation of the isolated intermediate within the mass spectrometer (MS/MS) could provide additional structural information. For instance, observing the loss of a fluoride ion upon collision-induced dissociation would support the proposed structure of the intermediate. Studies on analogous fluorinated explosives have successfully used techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) to identify reaction products and infer decomposition pathways, demonstrating the utility of MS in mechanistic investigations.
Advanced Synthetic Applications of 2,4 Difluoro 3 Trifluoromethylanisole As a Chemical Building Block
Integration into Functionalized Aromatic and Heteroaromatic Systems
The polysubstituted nature of 2,4-difluoro-3-trifluoromethylanisole makes it a valuable precursor for the synthesis of complex, fluorine-containing aromatic and heteroaromatic systems. While direct elaboration of the anisole (B1667542) is common, it is often used as a starting point for creating other reactive intermediates. For instance, the corresponding aniline (B41778), 2,4-difluoro-3-(trifluoromethyl)aniline, derived from the anisole, serves as a key intermediate for various heterocyclic syntheses. This aniline can undergo condensation reactions with dicarbonyl compounds to form quinolines or be used in transition-metal-catalyzed processes to construct nitrogen-containing heterocycles.
The integration of this building block often leverages the reactivity of the C-F bonds. In electron-deficient aromatic rings, fluorine atoms can be displaced via nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to build more elaborate structures. The presence of the strong electron-withdrawing CF3 group further activates the ring towards such substitutions, making the fluorine atoms potential handles for late-stage functionalization in synthetic sequences.
Participation in Carbon-Carbon Bond Forming Reactions
Carbon-carbon bond formation is central to organic synthesis, and this compound and its derivatives are versatile platforms for such reactions.
Aryl ethers, such as anisoles, are generally poor substrates for direct palladium-catalyzed cross-coupling reactions due to the strength of the C(aryl)-O bond. researchgate.net While specialized nickel catalysts have been developed for C-O bond activation, a more common and reliable strategy involves converting the methoxy (B1213986) group into a better leaving group, such as a triflate (-OTf), or converting the parent phenol (B47542) into an aryl halide.
For instance, after ether cleavage of this compound to the corresponding phenol (see section 4.3.1), the phenol can be converted to an aryl triflate. This triflate becomes an excellent electrophile for Suzuki, Heck, and Sonogashira cross-coupling reactions, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively.
Suzuki Reaction : This reaction couples an organoboron reagent with an organic halide or triflate. mdpi.com The triflate derived from 2,4-difluoro-3-trifluoromethylphenol would react with various boronic acids to yield complex biaryl structures.
Heck Reaction : The Heck reaction forms a substituted alkene by coupling with an aryl halide or triflate. numberanalytics.com This provides a route to stilbene-like structures and other vinylated aromatics.
Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl halide or triflate, creating arylalkynes. wikipedia.orglibretexts.org
The reactivity order for halides in these couplings is generally I > Br > OTf > Cl, making the choice of intermediate crucial for synthetic planning. wikipedia.org
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki | Ar-B(OH)2 | Pd(PPh3)4, Base (e.g., Na2CO3) | Biaryl |
| Heck | Alkene | Pd(OAc)2, Ligand (e.g., PPh3), Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Amine Base | Arylalkyne |
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org The methoxy group of an anisole is a well-established directed metalation group (DMG), which coordinates to an organolithium reagent (like n-BuLi or s-BuLi) and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org
In this compound, the methoxy group at C1 would direct metalation to the C6 position. However, the molecule has another potential site for deprotonation at C5, which is ortho to the fluorine at C4 and meta to the methoxy group. The acidity of aromatic protons is increased by adjacent electron-withdrawing groups like fluorine and trifluoromethyl. Despite the acidifying effect of the fluorine at C4 on the C5 proton, the strong chelating effect of the methoxy group typically dominates, favoring lithiation at the C6 position. Once the aryllithium intermediate is formed, it can be quenched with a wide variety of electrophiles (e.g., CO2, aldehydes, alkyl halides) to introduce new substituents with high regioselectivity.
Aromatic compounds like this compound are generally unreactive in thermal cycloaddition reactions such as the Diels-Alder reaction because of their inherent aromatic stability. libretexts.org Participation in such reactions typically requires the aromatic ring to be part of a diene or dienophile system, which would necessitate prior modification, such as partial reduction (e.g., Birch reduction) or transformation into a more reactive species. Photochemically induced [2+2] cycloadditions with alkenes are possible but often lack selectivity. numberanalytics.com Therefore, the direct use of this anisole in cycloaddition or annulation reactions is not a common synthetic strategy without significant pre-functionalization.
Utility in Diverse Chemical Transformations
Beyond C-C bond formation, the functional groups on this compound allow for a range of other useful transformations.
The cleavage of the aryl methyl ether bond is a fundamental and highly useful transformation. wikipedia.org This reaction converts the relatively inert methoxy group into a highly versatile phenol. Strong Lewis acids like boron tribromide (BBr3) or protic acids such as HBr or HI are commonly used for this purpose. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack of the bromide or iodide ion on the methyl group in an SN2 fashion, releasing the phenol. libretexts.orglibretexts.org
The resulting 2,4-difluoro-3-trifluoromethylphenol is a valuable intermediate itself. The phenolic hydroxyl group can be:
Converted to a triflate: As mentioned, this creates a reactive site for cross-coupling reactions.
Used in etherification reactions: The phenol can act as a nucleophile in Williamson ether synthesis or Ullmann condensation to form diaryl ethers. rsc.org
Transformed into other functional groups: The phenol can be converted into an aryl halide or other functionalities, expanding the synthetic possibilities.
This functional group interconversion is a key step that unlocks the full potential of the 2,4-difluoro-3-trifluoromethylphenyl scaffold, transforming the stable anisole into a more reactive and versatile platform for further chemical modification. imperial.ac.ukscribd.com
| Starting Group | Transformation | Reagent(s) | Product Group | Synthetic Utility |
|---|---|---|---|---|
| Anisole (-OCH3) | Ether Cleavage | BBr3 or HBr/HI | Phenol (-OH) | Precursor for couplings, etherifications |
| Phenol (-OH) | Triflation | Tf2O, Pyridine | Triflate (-OTf) | Excellent leaving group for cross-coupling |
| Phenol (-OH) | Etherification | Alkyl halide, Base | Aryl Alkyl Ether (-OR) | Modification of physical properties |
| Phenol (-OH) | Ullmann Condensation | Aryl halide, Cu catalyst, Base | Diaryl Ether (-OAr) | Construction of complex ethers |
Nucleophilic Aromatic Substitution (SNAr) with Fluorine Activation
The strategic placement of fluorine atoms on an aromatic ring, particularly in conjunction with a potent electron-withdrawing group like trifluoromethyl (CF₃), significantly activates the molecule towards nucleophilic aromatic substitution (SNAr) reactions. In the case of this compound, the two fluorine atoms at the C2 and C4 positions, ortho and para to the activating trifluoromethyl group respectively, are primed for displacement by a variety of nucleophiles. The methoxy group (-OCH₃), while generally considered an activating group in electrophilic aromatic substitution, can exhibit electron-withdrawing character through inductive effects, further influencing the regioselectivity of nucleophilic attack.
Research into the SNAr reactions of polyfluoroarenes has demonstrated that the fluorine atom positioned para to a strong electron-withdrawing group is typically the most susceptible to substitution. nih.gov This is attributed to the effective stabilization of the negative charge in the Meisenheimer intermediate through resonance delocalization onto the electron-withdrawing substituent. Consequently, in this compound, the fluorine at the C4 position is the anticipated primary site of nucleophilic attack.
A range of nucleophiles can be employed in these transformations, leading to a diverse array of functionalized products. Common nucleophiles include alkoxides, thiolates, and amines, which introduce new ether, thioether, and amino functionalities, respectively. The reaction conditions for such substitutions are generally mild, often requiring a base in a polar aprotic solvent.
| Nucleophile | Reagent Example | Expected Product | Potential Application |
| Oxygen | Sodium methoxide (B1231860) | 2-Fluoro-4-methoxy-3-trifluoromethylanisole | Pharmaceutical intermediate |
| Sulfur | Sodium thiophenoxide | 2-Fluoro-4-(phenylthio)-3-trifluoromethylanisole | Agrochemical synthesis |
| Nitrogen | Ammonia | 4-Amino-2-fluoro-3-trifluoromethylanisole | Material science |
The selective substitution of one fluorine atom allows for subsequent chemical modifications at that position, rendering this compound a versatile building block in the synthesis of complex molecules. The remaining fluorine atom can either be retained in the final product or be subjected to a second, potentially different, nucleophilic substitution under more forcing conditions.
Reductive and Oxidative Manipulations of Fluorinated Moieties
The trifluoromethyl group is renowned for its high chemical stability, a property that is advantageous in many applications. princeton.edu However, under specific conditions, this group can undergo reductive or oxidative transformations, providing pathways to other valuable functional groups.
Reductive Manipulations:
A significant reductive transformation of the trifluoromethyl group is its partial reduction to a difluoromethyl group (-CF₂H). This conversion is of considerable interest in medicinal chemistry as the difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially improving a drug candidate's metabolic stability and membrane permeability. scienceopen.com Photoredox catalysis has emerged as a powerful tool for the selective hydrodefluorination of trifluoromethylarenes. nih.govacs.org This method often employs an organophotocatalyst and a hydrogen atom donor in the presence of light to achieve the selective removal of a single fluorine atom. nih.govacs.org
Another reductive pathway involves the complete reduction of the trifluoromethyl group to a methyl group (-CH₃). This transformation typically requires harsher conditions, such as the use of strong reducing agents like lithium aluminum hydride, and may not be compatible with other sensitive functional groups in the molecule.
| Transformation | Reagent/Condition | Product | Significance |
| -CF₃ → -CF₂H | Photoredox catalysis, H-donor | 2,4-Difluoro-3-difluoromethylanisole | Introduction of a bioisosteric group |
| -CF₃ → -CH₃ | Strong reducing agent (e.g., LiAlH₄) | 2,4-Difluoro-3-methylanisole | Conversion to a different functional group |
Oxidative Manipulations:
The oxidation of a trifluoromethyl group is a challenging transformation due to the strong carbon-fluorine bonds. Direct oxidation to a carboxylic acid group (-COOH) is not a common reaction. However, under certain conditions, the trifluoromethyl group can facilitate oxidative processes on the aromatic ring itself, although the group itself remains intact. More commonly, synthetic strategies introduce the trifluoromethyl group into molecules that already contain the desired oxidized functionality. nih.gov
It is important to note that while these reductive and oxidative manipulations are established for trifluoromethylarenes in general, specific studies on this compound are not widely reported. The presence of other functional groups, such as the fluorine and methoxy substituents, would need to be considered when planning such transformations to avoid undesired side reactions.
Theoretical and Spectroscopic Characterization Methodologies for 2,4 Difluoro 3 Trifluoromethylanisole
Computational Chemistry Approaches to Molecular and Electronic Structure
Computational chemistry serves as a powerful tool for investigating the fundamental properties of 2,4-Difluoro-3-trifluoromethylanisole at the atomic and molecular levels. These theoretical methods allow for the exploration of its structure and reactivity in silico.
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals that are delocalized over the entire molecule. bccampus.calibretexts.org This approach is fundamental to understanding the electronic structure and reactivity of this compound. By combining atomic orbitals of the constituent atoms, a set of bonding and antibonding molecular orbitals is generated. libretexts.orgyoutube.com
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability, chemical reactivity, and electronic transition properties. researchgate.netnih.gov For substituted anisoles, the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine and trifluoromethyl groups significantly influence the energy levels and spatial distribution of these frontier orbitals.
Electron density analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution within the molecule. These maps illustrate regions of electron richness and deficiency, which are crucial for predicting sites susceptible to electrophilic or nucleophilic attack. In this compound, the electronegative fluorine and oxygen atoms create regions of negative potential, while the hydrogen atoms and the carbon of the trifluoromethyl group are associated with more positive potential.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. researchgate.net Methods such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), have proven effective for calculating the properties of fluorinated aromatic compounds. researchgate.netnih.govijrte.org
These calculations can predict:
Vibrational Frequencies: Theoretical calculations can generate the infrared (IR) and Raman spectra of the molecule. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific stretching, bending, or torsional motions of the molecule's functional groups. researchgate.netresearchgate.net
NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts. researchgate.netnih.govijrte.org These predicted values, when compared to experimental data, are invaluable for confirming the molecular structure and assigning specific resonances.
Electronic Transitions: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) by determining the energies and oscillator strengths of electronic transitions, often corresponding to excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.netnih.gov
These predictive capabilities allow for a detailed interpretation of experimental spectra and provide a deeper understanding of the molecule's structural and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of this compound in solution. The presence of multiple NMR-active nuclei (¹H, ¹³C, and ¹⁹F) provides a wealth of information.
The analysis of one-dimensional NMR spectra provides direct information about the chemical environment of each nucleus.
¹H NMR: The proton spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the fluorine and trifluoromethyl substituents. The complex splitting patterns (multiplicities) arise from spin-spin coupling between protons (H-H coupling) and between protons and fluorine atoms (H-F coupling).
¹³C NMR: The carbon spectrum reveals distinct signals for each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment. Carbons directly bonded to electronegative fluorine and oxygen atoms will be significantly deshielded (shifted downfield). The carbon of the trifluoromethyl group is also readily identifiable by its characteristic chemical shift and its coupling to the three fluorine atoms (C-F coupling). ijrte.org
¹⁹F NMR: As a 100% naturally abundant spin-1/2 nucleus, ¹⁹F NMR is extremely informative for fluorinated compounds. biophysics.org The spectrum of this compound would show distinct signals for the fluorine atoms at the C-2 and C-4 positions and a separate signal for the CF₃ group. The chemical shifts provide information about the local electronic environment, and the coupling between different fluorine nuclei (F-F coupling) and between fluorine and hydrogen nuclei (F-H coupling) helps to confirm their relative positions. nih.govrsc.org
The following table presents hypothetical, yet expected, NMR chemical shift ranges and multiplicities for this compound based on known substituent effects in similar compounds.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |
| ¹H | -OCH₃ | 3.8 - 4.0 | s | - |
| H-5 | 7.0 - 7.4 | dd | JH-H, JH-F | |
| H-6 | 7.2 - 7.6 | ddd | JH-H, JH-F(4), JH-F(2) | |
| ¹³C | -OCH₃ | 55 - 65 | q | JC-H |
| C-CF₃ | 120 - 130 | q | ¹JC-F ≈ 270-280 | |
| C-F | 150 - 165 | d | ¹JC-F ≈ 240-260 | |
| C-O | 155 - 165 | d | ²JC-F | |
| ¹⁹F | C(2)-F | -110 to -130 | m | JF-F, JF-H |
| C(4)-F | -100 to -120 | m | JF-F, JF-H | |
| -CF₃ | -60 to -70 | t | JF-F |
This is an interactive data table. Column headers can be used to sort the data.
While 1D NMR provides essential information, multi-dimensional NMR experiments are necessary to definitively establish the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H experiment that identifies protons that are spin-coupled to each other, confirming the positions of adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates the chemical shifts of protons with the directly attached carbons, allowing for unambiguous assignment of the ¹³C signals for the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons, such as C-1, C-2, C-3, and C-4, by observing their long-range couplings to the methoxy and aromatic protons.
HOESY/NOESY (Heteronuclear/Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between nuclei. For example, a ¹H-¹⁹F HOESY could confirm the proximity of the methoxy group protons to the fluorine atom at the C-2 position, providing information about the molecule's preferred conformation.
Deuterium (B1214612) (²H) labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby elucidating the reaction mechanism. researchgate.net The introduction of a deuterium atom at a specific position in a reactant molecule creates a "label" that can be tracked in the products. mdpi.com
For instance, if this compound were to be synthesized via a reaction involving a precursor aniline (B41778), one could use a deuterated version of the aniline to probe the mechanism. By analyzing the final product using ¹H NMR, the presence or absence of a signal at a particular position confirms whether a specific C-H bond was broken or formed during the reaction. princeton.edu The C-D bond is stronger than the C-H bond, which can also lead to a kinetic isotope effect, providing further mechanistic insight. Mass spectrometry is also often used in conjunction with NMR to determine the extent and location of deuterium incorporation.
Mass Spectrometry for Molecular Identity and Fragmentation Analysis
The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight. The primary fragmentation pathways are likely to be initiated by the ionization of the molecule, followed by cleavages at the most labile bonds and rearrangements.
Key expected fragmentation patterns include:
Loss of a methyl radical (•CH₃): A common fragmentation for anisole (B1667542) and its derivatives is the cleavage of the O–CH₃ bond, leading to the formation of a [M-15]⁺ ion. iaea.orgchegg.comescholarship.org This would result in a resonance-stabilized phenoxy cation.
Loss of formaldehyde (B43269) (CH₂O): Another characteristic fragmentation of anisoles involves the rearrangement and subsequent loss of a neutral formaldehyde molecule, yielding a [M-30]⁺ ion. iaea.orgosti.gov
Loss of a trifluoromethyl radical (•CF₃): The C–CF₃ bond is susceptible to cleavage, particularly given the stability of the CF₃ radical. This would lead to a [M-69]⁺ ion. fluorine1.ru
Loss of CO: Following the initial fragmentation, the resulting ions can undergo further decomposition, such as the loss of carbon monoxide (CO) from the phenoxy-type cations, to produce a [M-CH₃-CO]⁺ fragment.
Cleavage of C-F bonds: While generally strong, the C-F bonds may cleave, especially in higher energy fragmentation processes, leading to the loss of fluorine atoms.
A summary of the predicted significant mass spectral fragments for this compound is presented in the interactive data table below.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Notes on Plausibility |
| 212 | [C₈H₄F₅O]⁺ | - | Molecular Ion (M⁺) |
| 197 | [C₇H₄F₅O]⁺ | •CH₃ | Common fragmentation for anisoles. |
| 182 | [C₈H₄F₅]⁺ | CH₂O | Characteristic rearrangement of anisoles. |
| 143 | [C₇H₄F₂O]⁺ | •CF₃ | Loss of the trifluoromethyl group. |
| 169 | [C₆H₄F₅]⁺ | CO from [M-CH₃]⁺ | Further fragmentation of the phenoxy cation. |
Advanced Spectroscopic Techniques in Fundamental Studies
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. masterorganicchemistry.com The combination of both techniques provides complementary information, as some vibrational modes may be more active in either IR or Raman scattering. For this compound, the vibrational spectra are expected to be complex, with characteristic bands arising from the substituted benzene (B151609) ring, the methoxy group, the carbon-fluorine bonds, and the trifluoromethyl group.
The principal vibrational modes anticipated for this compound are:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. spectroscopyonline.com
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of bands, often in the 1620-1400 cm⁻¹ region. spectroscopyonline.com
C-O Stretching: Anisole and its derivatives exhibit strong C-O stretching bands. The aryl-O stretch is typically observed around 1250 cm⁻¹, while the O-CH₃ stretch appears near 1040 cm⁻¹. bartleby.compearson.com
C-F Stretching: The C-F stretching vibrations of aromatic fluorides are typically strong and found in the 1300-1100 cm⁻¹ range. aip.org
CF₃ Group Vibrations: The trifluoromethyl group has characteristic symmetric and asymmetric stretching modes that are strong and typically observed in the 1350-1100 cm⁻¹ region. nih.govcdnsciencepub.comacs.orgresearchgate.netbjp-bg.com CF₃ bending and rocking modes are expected at lower frequencies.
Ring Bending Modes: Out-of-plane C-H bending and ring deformation modes occur at lower wavenumbers, typically below 1000 cm⁻¹. researchgate.net
The table below provides a summary of the expected characteristic vibrational frequencies for this compound, compiled from data for analogous compounds.
Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | |
| Asymmetric CH₃ Stretch | ~2960 | Medium | |
| Symmetric CH₃ Stretch | ~2840 | Medium | |
| Aromatic C=C Stretch | 1620 - 1400 | Medium to Strong | Multiple bands expected. |
| Asymmetric CF₃ Stretch | ~1320 | Strong | |
| Aryl-O Stretch | ~1250 | Strong | Characteristic of anisoles. |
| Symmetric CF₃ Stretch | ~1180 | Strong | |
| C-F Stretch | 1200 - 1100 | Strong | Overlap with CF₃ stretches is likely. |
| O-CH₃ Stretch | ~1040 | Medium | |
| Aromatic Ring Breathing | ~1000 | Weak in IR, Strong in Raman | |
| C-H Out-of-Plane Bend | 900 - 700 | Strong | Position depends on substitution pattern. |
| CF₃ Bending Modes | 700 - 500 | Medium |
Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of molecules, providing direct insight into their electronic structure and the energies of their molecular orbitals. oup.comacs.orgacs.orguni-frankfurt.de While specific PES data for this compound is not available, the effects of the substituents on the electronic structure of the benzene ring can be predicted based on studies of related compounds. oup.comacs.orgaip.orgumons.ac.benih.govrsc.org
The electronic structure of benzene features degenerate highest occupied molecular orbitals (HOMOs) of π-character. Substitution on the benzene ring lifts this degeneracy and alters the energies of the molecular orbitals.
Fluorine Substitution: Fluorine is a highly electronegative atom that exerts a strong inductive electron-withdrawing effect (-I), which generally lowers the energy of both σ and π molecular orbitals. acs.orgaip.orgnumberanalytics.com However, the lone pairs on the fluorine atoms can participate in π-donation (a mesomeric or resonance effect, +M), which raises the energy of the π orbitals. acs.org The interplay of these opposing effects influences the final orbital energies.
Trifluoromethyl Group: The CF₃ group is a strong electron-withdrawing group, primarily through its inductive effect (-I). researchgate.netacs.org This leads to a significant stabilization (lowering of energy) of the molecular orbitals of the benzene ring.
Methoxy Group: The methoxy group is an electron-donating group through its mesomeric effect (+M) due to the lone pairs on the oxygen atom, which tends to raise the energy of the π orbitals. It also has a weaker electron-withdrawing inductive effect (-I).
The resulting photoelectron spectrum would be expected to show a series of bands corresponding to the ionization from the various π and σ orbitals of the molecule. The first few ionization potentials would correspond to the removal of electrons from the highest occupied π orbitals of the substituted benzene ring.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-Difluoro-3-trifluoromethylanisole with high yield and purity?
Methodological Answer:
- Step 1 : Use reflux conditions in polar aprotic solvents (e.g., DMSO or THF) to facilitate nucleophilic substitution or coupling reactions. For example, refluxing precursor compounds in DMSO for 18 hours under reduced pressure can yield intermediates, followed by crystallization in water-ethanol mixtures .
- Step 2 : Purify crude products via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Monitor reaction progress with thin-layer chromatography (TLC) .
- Step 3 : Characterize purity via melting point analysis (e.g., m.p. 141–143°C for analogous compounds) and spectroscopic techniques (19F NMR, 1H NMR) .
Table 1: Comparison of Synthetic Methods
| Method | Solvent/Reagent | Time (h) | Yield (%) | Purity Check | Reference |
|---|---|---|---|---|---|
| Reflux with DMSO | DMSO, ice water | 18 | 65 | m.p., crystallization | |
| THF/Et3N-mediated | THF, triethylamine | 72 | Not reported | TLC, column chromatography |
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods and closed systems to minimize inhalation exposure. Install emergency showers and eyewash stations .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respirators if vapor concentrations exceed permissible limits .
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors to prevent environmental release of fluorinated byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 19F NMR : Resolve trifluoromethyl (-CF3) and fluorine substituents in aromatic regions (δ −60 to −70 ppm for -CF3) .
- X-ray Crystallography : Confirm molecular geometry and substituent positions. Deposit crystallographic data in repositories like the Cambridge Crystallographic Data Centre (CCDC) for validation .
- FTIR : Identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) and methoxy (-OCH3) vibrations .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Optimize geometries at the B3LYP/6-311+G(d,p) level .
- Molecular Dynamics (MD) : Simulate solvation effects in THF or DMSO to model reaction pathways. Compare with experimental yields to validate computational models .
- Case Study : Fluorine’s electron-withdrawing effect may direct EAS to the para position relative to the trifluoromethyl group. Validate with isotopic labeling or kinetic studies .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
Methodological Answer:
- Step 1 : Cross-validate using multiple techniques (e.g., 2D NMR, high-resolution mass spectrometry) to confirm molecular ion peaks and fragmentation patterns .
- Step 2 : Re-examine synthetic conditions for unintended side reactions (e.g., demethylation or fluorination over-reaction) that alter substitution patterns .
- Step 3 : Collaborate with crystallography facilities to resolve ambiguities in regiochemistry. Compare experimental data with computational predictions .
Q. What methodologies assess the environmental persistence of this compound in indoor air or aqueous systems?
Methodological Answer:
- Adsorption Studies : Use gas chromatography-mass spectrometry (GC-MS) to quantify adsorption on indoor surfaces (e.g., drywall, glass). Measure partition coefficients (Kd) under varying humidity .
- Degradation Kinetics : Expose the compound to UV light or hydroxyl radicals (•OH) in photoreactors. Monitor degradation products via LC-MS and identify toxic byproducts (e.g., HF gas) .
- Microbial Degradation : Screen soil or wastewater microbiomes for fluorinated compound biodegradation pathways using metagenomic sequencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
